molecular formula C16H24O3 B15092595 2-(Hydroxymethyl)-4-octylbenzoic acid

2-(Hydroxymethyl)-4-octylbenzoic acid

Cat. No.: B15092595
M. Wt: 264.36 g/mol
InChI Key: DLYRJBTYHGXRQX-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-4-octylbenzoic acid is an organic compound with a benzoic acid core substituted with a hydroxymethyl group at the second position and an octyl chain at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-4-octylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-octylbenzoic acid.

    Hydroxymethylation: The hydroxymethyl group is introduced at the second position of the benzoic acid ring through a hydroxymethylation reaction. This can be achieved using formaldehyde and a suitable catalyst under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroxymethylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(Hydroxymethyl)-4-octylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The benzoic acid core can be reduced to form corresponding alcohols or alkanes.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions under suitable conditions.

Major Products:

    Oxidation: Formation of 2-carboxy-4-octylbenzoic acid.

    Reduction: Formation of 2-(hydroxymethyl)-4-octylbenzyl alcohol.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-(Hydroxymethyl)-4-octylbenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-4-octylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The octyl chain may enhance the compound’s hydrophobic interactions, affecting its solubility and distribution in biological systems.

Comparison with Similar Compounds

    4-Octylbenzoic acid: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.

    2-(Hydroxymethyl)benzoic acid: Lacks the octyl chain, affecting its hydrophobic interactions and applications.

Uniqueness: 2-(Hydroxymethyl)-4-octylbenzoic acid is unique due to the presence of both the hydroxymethyl group and the octyl chain, which confer distinct chemical and physical properties. This combination allows for versatile applications and interactions in various scientific and industrial contexts.

Properties

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

2-(hydroxymethyl)-4-octylbenzoic acid

InChI

InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-13-9-10-15(16(18)19)14(11-13)12-17/h9-11,17H,2-8,12H2,1H3,(H,18,19)

InChI Key

DLYRJBTYHGXRQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1)C(=O)O)CO

Origin of Product

United States

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